![molecular formula C14H10F2O B1453589 1-(2-Fluorophenyl)-2-(3-fluorophenyl)ethanone CAS No. 1183418-91-8](/img/structure/B1453589.png)
1-(2-Fluorophenyl)-2-(3-fluorophenyl)ethanone
Overview
Description
1-(2-Fluorophenyl)-2-(3-fluorophenyl)ethanone, also known as 1-fluoro-2-fluorophenylethanone, is a fluorinated aromatic ketone. It is a colorless, volatile, and water-soluble liquid, with a boiling point of 169°C and a flash point of 28°C. It is used as a reagent in organic synthesis and has been found to have a variety of applications in the pharmaceutical, agricultural, and specialty chemical industries.
Scientific Research Applications
Enantioselective Synthesis Applications
1-(2-Fluorophenyl)-2-(3-fluorophenyl)ethanone and its analogs play a crucial role in the enantioselective synthesis of various compounds. For instance, (S)-(-)-1-(4-Fluorophenyl)ethanol, an intermediate derived from such compounds, is instrumental in synthesizing antagonists for the CCR5 chemokine receptor, which are significant in HIV protection. Moreover, this substance is used in studying the chiral recognition of molecular complexes and is a component in antimalarial drugs and γ-secretase modulators for Alzheimer's treatment. The synthesis approach includes the enantioselective reduction of prochiral 1-(4-fluorophenyl)ethanone catalyzed by Daucus carota cells, achieving a yield of 55% with 98% enantiomeric excess (ee) (ChemChemTech, 2022).
Antimicrobial Activity
Compounds derived from 1-(2-Fluorophenyl)-2-(3-fluorophenyl)ethanone have been found to exhibit antimicrobial activity. For example, novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones synthesized from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone demonstrated significant antimicrobial properties (Russian Journal of General Chemistry, 2018).
Molecular Structure and Photochemistry Studies
The molecular structure and photochemical properties of derivatives of 1-(2-Fluorophenyl)-2-(3-fluorophenyl)ethanone have been extensively studied. For example, 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone's crystal structure is analyzed, revealing insights into its molecular interactions and stability (Acta Crystallographica Section E: Structure Reports Online, 2012).
Synthesis of Isoxazoles and Other Derivatives
A series of 3-{2-[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles derivatives have been synthesized from 1-(5-fluoro-2-hydroxyphenyl)ethanone, showcasing its role in the creation of diverse molecular structures with potential biological activities (Russian Journal of General Chemistry, 2019).
Nonlinear Optics and Molecular Docking Studies
Derivatives of 1-(2-Fluorophenyl)-2-(3-fluorophenyl)ethanone have been investigated for their potential in nonlinear optics and molecular docking. For instance, the FT-IR, NBO, HOMO-LUMO, and MEP analysis of 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone revealed its role in charge transfer within molecules and its potential as an anti-neoplastic agent (Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2015).
properties
IUPAC Name |
1-(2-fluorophenyl)-2-(3-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O/c15-11-5-3-4-10(8-11)9-14(17)12-6-1-2-7-13(12)16/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZGOYRLLHKLHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-2-(3-fluorophenyl)ethanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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